

Application Note: Simultaneous Quantification of Quinine and Theophylline using Reverse-Phase HPLC

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Compound of Interest

Compound Name:	<i>Limptar</i>
CAS No.:	77944-87-7
Cat. No.:	B1201327

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This application note details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous quantification of Quinine and Theophylline in samples. This method is tailored for researchers, scientists, and professionals in drug development, offering a reliable protocol for routine analysis and quality control.

Introduction

Quinine, an antimalarial drug, and Theophylline, a bronchodilator, are often subject to quantitative analysis in various pharmaceutical and biological matrices. An efficient HPLC method that allows for the simultaneous determination of both compounds significantly streamlines the analytical workflow, saving time and resources. This document provides a comprehensive protocol, including system suitability, sample preparation, and method validation parameters, to ensure accurate and precise results.

Experimental Protocols

Materials and Reagents

- Quinine sulfate (Reference Standard)
- Theophylline (Reference Standard)
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Orthophosphoric acid
- Potassium Dihydrogen Phosphate
- Water (HPLC Grade)

Chromatographic Conditions

The method utilizes a C18 column with a gradient elution to achieve optimal separation of Quinine and Theophylline.

Parameter	Condition
Column	C18, 4.6 x 250 mm, 5 µm
Mobile Phase A	10mM Potassium Dihydrogen Phosphate, pH adjusted to 4.5 with orthophosphoric acid
Mobile Phase B	Acetonitrile
Gradient	0-2 min: 10% B, 2-8 min: 10-70% B, 8-10 min: 70% B, 10-12 min: 70-10% B, 12-15 min: 10% B
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Detection Wavelength	272 nm
Column Temperature	Ambient

Standard Solution Preparation

- Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of Quinine sulfate and 10 mg of Theophylline in 10 mL of methanol in separate volumetric flasks.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilutions of the stock solutions with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL for both analytes.

Sample Preparation

- Solid Samples: Accurately weigh a portion of the homogenized sample, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to fall within the calibration range.
- Liquid Samples (e.g., Plasma): Perform a protein precipitation step by adding three parts of acetonitrile to one part of the plasma sample. Vortex and centrifuge. Filter the supernatant through a 0.45 µm syringe filter before injection.[1]

Quantitative Data Summary

The following tables summarize the expected quantitative performance of this HPLC method. The data is compiled from various studies and represents typical values.

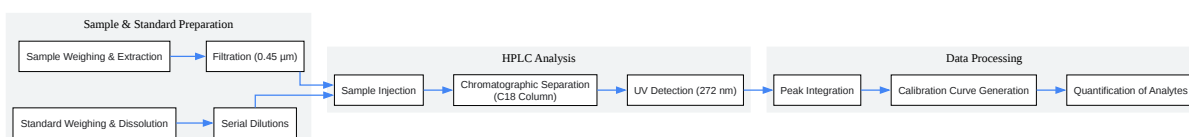
Table 1: Retention Time and System Suitability

Analyte	Retention Time (min)	Tailing Factor	Theoretical Plates
Theophylline	~5.2	< 1.5	> 2000
Quinine	~6.4	< 1.5	> 2000

Table 2: Method Validation Parameters

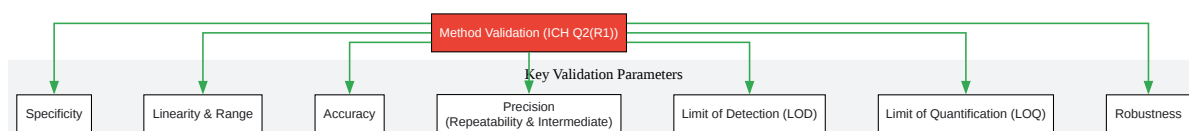
Parameter	Theophylline	Quinine
Linearity Range (µg/mL)	5 - 25[2]	10 - 50[3]
Correlation Coefficient (r ²)	> 0.999[2]	> 0.998[3]
LOD (µg/mL)	~0.99[2]	~0.31[3]
LOQ (µg/mL)	~3.0[2]	~0.94[3]
Accuracy (% Recovery)	99-100%[2]	~99.35%[3]
Precision (%RSD)	< 2%	< 2%

Visualizations



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Caption: Experimental workflow for HPLC analysis.



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Caption: Key parameters for HPLC method validation.

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References

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